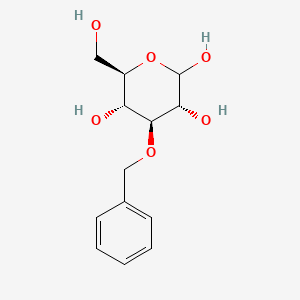

3-O-Benzyl-D-glucopyranose

描述

Significance of Glucopyranose Scaffolds in Synthetic Organic and Carbohydrate Chemistry

The glucopyranose ring is a fundamental and ubiquitous structural motif in nature. In synthetic chemistry, glucopyranose scaffolds serve as readily available, inexpensive, and stereochemically defined chiral building blocks. cicbiomagune.es This inherent chirality and conformational rigidity are exploited by chemists to construct complex, three-dimensional molecular architectures. cicbiomagune.es

One of the most innovative applications of glucopyranose scaffolds is in the development of peptidomimetics, where the sugar framework is used to mimic the β-turn structures of peptides. molaid.comnih.gov This is a crucial strategy in drug discovery, as it allows for the creation of non-peptidic molecules that can interact with biological targets, but with improved metabolic stability and oral bioavailability compared to their natural peptide counterparts. nih.gov

Furthermore, glucopyranose scaffolds are the foundation for synthesizing a vast array of natural products and their analogues. They are essential for the construction of glycoconjugates—complex molecules where carbohydrates are linked to proteins or lipids—which are vital for intercellular communication, immune responses, and pathogen recognition. The ability to synthesize these complex structures is paramount for advancing our understanding of these biological processes and for developing new therapeutic agents. fishersci.ie The construction of these pyran and furan (B31954) rings, which are common motifs, remains a significant challenge, highlighting the importance of versatile starting materials. deyerchem.com

Strategic Importance of Benzyl (B1604629) Protecting Groups in Controlled Carbohydrate Transformations

The synthesis of complex carbohydrates requires a sophisticated strategy of protecting and deprotecting the multiple hydroxyl groups present on a monosaccharide unit. In this context, the benzyl (Bn) ether is one of the most widely utilized "permanent" protecting groups in carbohydrate chemistry. Current time information in Bangalore, IN.researchgate.net

The strategic importance of the benzyl group stems from its remarkable stability across a wide range of reaction conditions, including strongly basic and moderately acidic environments. Current time information in Bangalore, IN.researchgate.net This stability allows chemists to perform extensive chemical modifications on other parts of the sugar molecule without affecting the benzylated hydroxyl group. The benzyl group can be reliably removed under mild conditions through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C), a reaction that is typically orthogonal to the cleavage conditions for many other common protecting groups like esters or silyl (B83357) ethers. Current time information in Bangalore, IN.nih.gov

This orthogonality is the cornerstone of modern oligosaccharide synthesis, enabling the sequential and controlled unmasking of specific hydroxyl groups for glycosylation reactions. researchgate.net Moreover, the presence of a non-participating protecting group like a benzyl ether at the C-2 position of a glycosyl donor is often a prerequisite for achieving stereoselective formation of α-glycosidic linkages. acs.org The choice and placement of protecting groups, such as the benzyl group in 3-O-Benzyl-D-glucopyranose, can thus profoundly influence the stereochemical outcome of a glycosylation reaction, making it a critical tool for achieving a specific target structure. nih.gov

Overview of Academic Research Trajectories for this compound and its Derivatives

Academic research has firmly established this compound as a versatile precursor for a variety of complex carbohydrate structures. Its utility lies in the strategic placement of the benzyl group, which leaves the other hydroxyl groups, particularly at positions C-2, C-4, and C-6, available for further functionalization or for serving as acceptor sites in glycosylation reactions.

A significant area of research involves the use of this compound derivatives in the synthesis of biologically important oligosaccharides. For instance, derivatives are key intermediates in the synthesis of hyaluronic acid (HA) oligosaccharides. nih.govcsic.es HA is a major component of the extracellular matrix and is involved in processes like cell migration and wound healing. nih.gov The synthesis of specific HA fragments allows researchers to study the structure-activity relationship of this crucial biopolymer. In one approach, a derivative, p-Tolyl 2-O-benzoyl-3-O-benzyl-4,6-O-p-methoxybenzylidene-1-thio-β-D-glucopyranoside, was prepared and used as a key building block for the assembly of HA oligomers. nih.gov

Another research trajectory focuses on the synthesis of other complex oligosaccharides, such as nigero-oligosaccharides, which are composed of α-(1→3)-linked glucose units. The synthesis of these structures has been achieved using glycosyl donors derived from 3-O-benzyl-D-glucose. nih.gov Furthermore, derivatives like 3-O-benzyl-6-O-pivaloyl-alpha-D-glucopyranose 1,2,4-orthopivalate have been identified as valuable intermediates, with improved synthetic routes being developed to facilitate their accessibility for glycochemistry. nih.gov

The compound also serves as a precursor for glycoconjugates, which are instrumental in understanding biological processes. For example, research has shown the synthesis of complex trisaccharides and pentasaccharides, which are part of the carbohydrate moiety of glycoproteins, using mannoside acceptors that are selectively benzylated, demonstrating the broad utility of benzyl-protected glucose derivatives in building intricate biomolecules. nih.gov The strategic use of this compound and its derivatives continues to be a central theme in the chemical synthesis of carbohydrates, enabling the exploration of their diverse biological functions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 10230-17-8 | chemicalbook.com |

| Molecular Formula | C₁₃H₁₈O₆ | nih.gov |

| Molecular Weight | 270.28 g/mol | nih.gov |

| Appearance | White Crystalline Solid | synthose.com |

| Melting Point | 136-138 °C | synthose.com |

| Solubility | Soluble in DMSO, Methanol (B129727), Water | synthose.com |

| IUPAC Name | (2R,3R,4S,5R,6R)-6-(Hydroxymethyl)-4-(phenylmethoxy)oxane-2,3,5-triol | synthose.com |

Table 2: Examples of this compound Derivatives in Synthesis

| Derivative Name | Role in Synthesis | Target Molecule/Class | Reference |

|---|---|---|---|

| p-Tolyl 2-O-benzoyl-3-O-benzyl-4,6-O-p-methoxybenzylidene-1-thio-β-D-glucopyranoside | Thioglycoside Donor Building Block | Hyaluronic Acid Oligosaccharides | nih.gov |

| 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose | Glycosyl Donor | Di- and Tri-saccharides | researchgate.net |

| 3-O-Benzyl-6-O-pivaloyl-α-D-glucopyranose 1,2,4-orthopivalate | Synthetic Intermediate | Complex Carbohydrates | nih.gov |

| Methyl 3-O-allyl-2,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | Thioglycoside Donor | Nigero-oligosaccharides | nih.gov |

Structure

3D Structure

属性

分子式 |

C13H18O6 |

|---|---|

分子量 |

270.28 g/mol |

IUPAC 名称 |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11-,12+,13?/m1/s1 |

InChI 键 |

FYEFQDXXKFUMOJ-PNKOWGENSA-N |

手性 SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O |

规范 SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O |

产品来源 |

United States |

Synthetic Methodologies for 3 O Benzyl D Glucopyranose and Its Regioselectively Protected Analogues

De Novo Synthesis of 3-O-Benzyl-D-glucopyranose from D-Glucose Precursors

The direct synthesis of this compound from D-glucose necessitates strategies that can preferentially functionalize the hydroxyl group at the C3 position. This is often a challenging task due to the similar reactivity of the secondary hydroxyl groups at C2, C3, and C4.

Regioselective Benzylation Strategies at the C3 Position

Achieving regioselective benzylation at the C3 position of D-glucose often involves the use of protecting groups to block other reactive hydroxyls, followed by the introduction of the benzyl (B1604629) group at the desired position. One common approach involves the use of di-O-isopropylidene protection. For instance, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a key intermediate where only the C3 hydroxyl is available for reaction. Benzylation of this intermediate, followed by acidic hydrolysis to remove the isopropylidene groups, yields the desired this compound. organic-chemistry.org

The order of reactivity of the hydroxyl groups in glucose derivatives towards benzoylation, a related acylation reaction, has been determined to be generally 2-OH > 3-OH > 4-OH for the D-gluco series, highlighting the challenge of direct C3 functionalization without prior protection of other hydroxyls. rsc.org

Application of Benzyl Chloride with Basic Catalysis (e.g., Sodium Hydride, Potassium Carbonate)

The Williamson ether synthesis, employing an alkali metal hydride to deprotonate the hydroxyl group followed by reaction with benzyl chloride or bromide, is a fundamental method for benzylation in carbohydrate chemistry. google.com Sodium hydride (NaH) is a commonly used strong base for this purpose, typically in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). organic-chemistry.orgnih.gov Potassium carbonate (K2CO3) can also be utilized as a base in these reactions.

For the synthesis of this compound, this method is typically applied to a glucose precursor where the other hydroxyl groups are protected. For example, the benzylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with benzyl bromide and sodium hydride in THF proceeds efficiently to give the 3-O-benzyl derivative. organic-chemistry.org The reaction involves the formation of an alkoxide at the C3 position, which then acts as a nucleophile to displace the halide from benzyl bromide.

| Starting Material | Reagents | Base | Solvent | Product | Yield |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Benzyl bromide | Sodium Hydride | THF | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Quantitative |

| Methyl α-D-glucopyranoside | Benzyl chloride | Sodium Hydride | neat | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 61% |

Sequential Protection and Deprotection Approaches

A robust strategy for the synthesis of this compound involves a multi-step sequence of protection and deprotection reactions. This approach offers precise control over which hydroxyl group is available for benzylation. A common pathway starts with the protection of the C1, C2, C4, and C6 hydroxyls, leaving the C3 hydroxyl free for benzylation.

An example of such a sequence is as follows:

Protection of C4 and C6: D-glucose can be converted to a 4,6-O-benzylidene acetal (B89532), protecting these two hydroxyl groups.

Protection of C1 and C2: The anomeric hydroxyl (C1) can be protected, for instance, as a methyl glycoside, and the C2 hydroxyl can be selectively protected.

Benzylation of C3: With the other hydroxyls blocked, the C3 hydroxyl can be benzylated using benzyl chloride and a base.

Deprotection: Finally, the protecting groups at C1, C2, C4, and C6 are removed to yield this compound.

This sequential approach, while often longer, provides a reliable route to the desired product with high purity.

Synthesis of this compound via Selective Deprotection of Multi-Benzylated Glucopyranose Analogues

An alternative to de novo synthesis is the preparation of this compound from a perbenzylated or multi-benzylated glucose derivative through regioselective deprotection. This strategy relies on the differential reactivity of the various O-benzyl groups.

Acid-Mediated Regioselective Debenzylation-Acetolysis of Perbenzylated Glucopyranosides

Treatment of fully O-benzylated methyl α-D-glucopyranoside with sulfuric acid in acetic anhydride (B1165640) can lead to a stepwise debenzylation. nih.gov The order of debenzylation allows for the regioselective preparation of various partially benzylated D-glucopyranose acetates in high yields. nih.gov By carefully controlling the acid strength and the choice of substrate, it is possible to achieve selective debenzylation. nih.gov For instance, the selective debenzylation-acetylation of perbenzylated beta-glucose using zinc chloride (ZnCl2) in a mixture of acetic anhydride (Ac2O) and acetic acid (HOAc) has been reported as a key step in the synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside. nih.gov

| Starting Material | Reagents | Product |

| Perbenzylated β-glucose | ZnCl2, Ac2O, HOAc | Benzyl 2,3,4-tri-O-benzyl-6-O-acetyl-β-D-glucopyranoside |

| Fully O-benzylated methyl α-D-glucopyranoside | H2SO4, Ac2O | Various partially O-benzylated D-glucopyranose acetates |

Selective Removal of Anomeric O-Benzyl Groups

The anomeric O-benzyl group exhibits different reactivity compared to the other O-benzyl groups on the pyranose ring, which can be exploited for its selective removal. Mild, regioselective deprotection of the anomeric O-benzyl group from multi-functionally protected carbohydrates can be achieved via catalytic transfer hydrogenation. researchgate.net This method is tolerant of O-benzyl and O-benzylidene protections at non-anomeric positions, which are typically labile under standard hydrogenolysis conditions. researchgate.net

Another approach involves selective acetolysis of benzyl acetals using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere in the presence of sodium carbonate (Na2CO3). researchgate.net This method has been applied to a number of perbenzylated and orthogonally protected benzyl glycosides for the regioselective removal of the anomeric benzyl group. researchgate.net

| Method | Reagents | Key Feature |

| Catalytic Transfer Hydrogenation | NH4HCO2, Pd/Al2O3, methanol (B129727) | Tolerant of other O-benzyl and O-benzylidene groups |

| Selective Acetolysis | H2, 10% Pd/C, Na2CO3 | Effective for various perbenzylated/orthogonally protected benzyl glycosides |

Orthogonal Protecting Group Strategies for Differential Deprotection

In the synthesis of complex carbohydrate structures, orthogonal protecting groups are indispensable tools. jocpr.com This strategy involves the use of multiple protecting groups, each of which can be removed under specific reaction conditions without affecting the others. jocpr.comnih.gov This allows for the sequential and regioselective modification of different hydroxyl groups within the glucose scaffold. jocpr.com

For the synthesis of derivatives of this compound, a common approach is to employ a combination of protecting groups with distinct chemical stabilities. Benzyl ethers, such as the one at the C3 position, are typically stable under a wide range of conditions but can be removed by catalytic hydrogenation. wiley-vch.deorganic-chemistry.org This is often considered a "permanent" protecting group during a multi-step synthesis. wiley-vch.de

In contrast, other hydroxyl groups can be protected with "temporary" groups that are labile to specific reagents. universiteitleiden.nl Common orthogonal partners for benzyl ethers include:

Silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS): These are readily cleaved by fluoride (B91410) ions (e.g., using tetrabutylammonium (B224687) fluoride, TBAF) and are stable to the conditions used for benzyl ether manipulation. jocpr.com

Esters (e.g., acetate (B1210297), benzoate): These can be removed under basic conditions (saponification) without affecting benzyl ethers. jocpr.comnih.gov

Acetals (e.g., isopropylidene, benzylidene): These are susceptible to acidic hydrolysis, providing another layer of orthogonal deprotection. wiley-vch.de

The strategic application of these groups allows for a planned sequence of reactions. For instance, a researcher might protect the C1, C2, C4, and C6 hydroxyls with a combination of silyl ethers and acetals, leaving the C3 hydroxyl free for benzylation. Subsequently, one of the other protecting groups can be selectively removed to allow for further functionalization at that specific position, while the 3-O-benzyl group remains intact. This differential deprotection is a cornerstone of modern carbohydrate synthesis. jocpr.com

| Protecting Group | Typical Cleavage Conditions | Orthogonal to Benzyl Ethers |

| Benzyl (Bn) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | - |

| Silyl Ethers (e.g., TBDMS) | Fluoride Ions (e.g., TBAF) | Yes |

| Esters (e.g., Acetate) | Basic Hydrolysis (e.g., NaOMe) | Yes |

| Acetals (e.g., Isopropylidene) | Acidic Hydrolysis (e.g., aq. AcOH) | Yes |

Preparation of Key this compound Intermediates

The synthesis of complex carbohydrates often proceeds through stable, well-defined intermediates. For this compound, several key intermediates have been developed to facilitate its use as a glycosyl donor or acceptor in oligosaccharide assembly.

The furanose form of 3-O-benzyl-D-glucose, specifically 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose, is another crucial intermediate. synthose.comdextrauk.com This compound is often prepared from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The synthesis involves the selective removal of the 5,6-O-isopropylidene group, followed by benzylation of the free 3-hydroxyl group, and subsequent protection or modification of the 5- and 6-hydroxyl groups. patsnap.com The presence of the 1,2-O-isopropylidene group locks the anomeric center and provides a scaffold for further synthetic manipulations. For example, the remaining hydroxyl groups at C5 and C6 can be selectively protected, such as with a benzoyl group at C6 and a methylsulfonyl group at C5, to create precursors for further transformations like cyclization reactions. patsnap.com

| Intermediate | Starting Material | Key Synthetic Steps |

| 3-O-Benzyl-6-O-pivaloyl-α-D-glucopyranose 1,2,4-orthopivalate | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Regioselective pivaloylation, intramolecular orthoesterification nih.gov |

| 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Selective deprotection of 5,6-acetal, benzylation of 3-OH patsnap.com |

In carbohydrate chemistry, the pyranose (six-membered ring) form is generally more thermodynamically stable than the furanose (five-membered ring) form. acs.orguomustansiriyah.edu.iqmasterorganicchemistry.com However, synthetic routes may favor the formation of furanose intermediates, such as 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. Therefore, methods for the rearrangement of the furanose ring to the more stable pyranose form are of significant interest.

This rearrangement can be promoted under acidic conditions. nih.gov For instance, in the Fischer glycosidation, furanosides are often the kinetic products, while the thermodynamic equilibrium favors the formation of pyranosides. acs.orgnih.gov In the context of protected monosaccharides, the specific conditions for this rearrangement depend on the nature of the protecting groups. The presence of certain substituents can influence the equilibrium between the two ring forms. While the general principle of acid-catalyzed rearrangement is known, the specific application to 3-O-benzyl-D-glucofuranose derivatives to yield their pyranose counterparts is a key transformation in multi-step syntheses. Recent studies have also explored the driving forces behind pyranoside-into-furanoside rearrangements, particularly with sulfated derivatives, which highlight the influence of substituents on ring stability. acs.orgresearchgate.net

Methodological Advancements in this compound Synthesis

Continuous innovation in synthetic methodologies has led to more efficient and selective preparations of this compound and its derivatives.

The regioselective functionalization of polyhydroxylated compounds like glucose is a significant challenge in carbohydrate synthesis. researchgate.net The dibutyltin (B87310) oxide method is a powerful tool to achieve this selectivity. rsc.org This method involves the reaction of a diol with dibutyltin oxide to form a transient stannylene acetal. universiteitleiden.nl This intermediate then activates one of the hydroxyl groups towards electrophilic attack, leading to regioselective acylation, alkylation, or sulfonylation. rsc.org

In the context of this compound synthesis, dibutyltin oxide can be used to selectively activate specific hydroxyl groups for benzylation. For instance, the formation of a stannylene acetal across a vicinal diol can enhance the nucleophilicity of one hydroxyl group over the other, allowing for the introduction of the benzyl group at the desired position. universiteitleiden.nl This methodology has been successfully applied in the regioselective pivaloylation step during the synthesis of 3-O-benzyl-6-O-pivaloyl-α-D-glucopyranose 1,2,4-orthopivalate. nih.gov The use of catalytic amounts of dibutyltin oxide under solvent-free conditions has also been explored for regioselective sulfonylation, showcasing the versatility and ongoing development of this technique. researchgate.netmdpi.com

Streamlined and Improved Synthetic Protocols for Enhanced Yields

One notable advancement involves the use of organotin reagents to activate specific hydroxyl groups. For instance, the reaction of a sugar derivative with dibutyltin oxide forms a stannylene acetal, which can then react with benzyl bromide. This method allows for the regioselective benzoylation of monosaccharides containing only secondary hydroxyl groups with a high degree of selectivity. The product ratios can be significantly influenced by altering the coordinating ability of the solvent or by the presence of Lewis bases journals.co.za.

Another approach focuses on the use of catalytic amounts of an organobase to achieve regioselective benzoylation. A simple and efficient method has been developed for the selective benzoylation of primary hydroxyl groups in diols and carbohydrates using 1-benzoylimidazole as the acylation reagent, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This metal-free method offers good regioselectivity and employs less costly reagents mdpi.com.

Furthermore, an improved method for the benzylation of sterically hindered hydroxyl groups in carbohydrates has been reported, which addresses the challenges of low yields and harsh reaction conditions often associated with conventional methods. This technique involves the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) to a solution of the alkoxide substrate and benzyl halide. This protocol has been shown to be particularly effective for hindered substrates, leading to quantitative yields of the benzylated products under mild conditions and with significantly reduced reaction times. For example, a reaction that would typically require 24 hours at reflux can be completed in as little as 10 minutes at room temperature in the presence of TBAI organic-chemistry.org.

These streamlined protocols represent significant progress in the synthesis of regioselectively protected analogues of this compound, offering higher efficiency, milder reaction conditions, and improved yields compared to traditional multi-step procedures.

Table 1: Comparison of Improved Synthetic Protocols for Regioselective Protection

| Methodology | Reagents | Substrate Example | Key Outcome |

|---|---|---|---|

| Organotin-mediated Activation | Dibutyltin oxide, Benzoyl chloride | Monosaccharide with secondary hydroxyls | High regioselectivity in mono- and dibenzoylation journals.co.za. |

| Organobase Catalysis | 1-Benzoylimidazole, DBU | Diols and Carbohydrates | Selective benzoylation of primary hydroxyls; metal-free mdpi.com. |

| Phase-Transfer Catalysis | Sodium hydride, Benzyl bromide, TBAI | Sterically hindered sugar hydroxyls | Quantitative yields at room temperature, significantly reduced reaction time organic-chemistry.org. |

Continuous Flow Synthesis Approaches for Building Blocks

Continuous flow systems allow for the rapid and efficient production of orthogonally protected monosaccharides, which are essential building blocks for oligosaccharide synthesis. In a flow setup, reagents are continuously pumped through a network of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control often leads to increased reaction efficiencies and selectivities compared to traditional batch processes nih.govnih.gov.

One of the key advantages of flow chemistry in this context is the ability to "telescope" multiple reaction steps into a single, uninterrupted process, thereby avoiding the need for intermediate purification and isolation nih.govresearchgate.net. This approach has been successfully applied to the synthesis of various protected sugar derivatives, including those with benzyl protecting groups. For example, an efficient and modular continuous flow process has been developed for the synthesis of orthogonally protected glycals, which are versatile building blocks in carbohydrate chemistry. This process includes reaction conditions for common protecting group additions, such as benzylation, in a flow-through format nih.gov.

The application of continuous flow technology to the synthesis of monosaccharide building blocks offers significant advantages in terms of speed, efficiency, and automation, paving the way for the more rapid and accessible production of complex carbohydrates.

Table 2: Efficiency of Continuous Flow Synthesis for Monosaccharide Building Blocks

| Product Type | Key Features of Flow Process | Overall Yield | Total Flow Time | Reference |

|---|---|---|---|---|

| Orthogonally Protected Glycals | Modular, telescoped reactions, includes benzylation | 57-74% | 21-37 minutes | nih.gov |

| 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Sugars | Automated, multi-step, concatenated reactions | 11-32% | 74-131.5 minutes | nih.govresearchgate.net |

| C-Glycosyl Acetates | High temperature and pressure, superior to batch | >60% | - | nih.govacs.org |

Chemical Reactivity and Derivatization Strategies of 3 O Benzyl D Glucopyranose

Selective Functionalization of Unprotected Hydroxyl Groups on 3-O-Benzyl-D-glucopyranose

The presence of multiple free hydroxyl groups on the this compound backbone allows for a range of selective functionalization reactions. The inherent differences in the reactivity of the primary (C-6) versus the secondary (C-2 and C-4) hydroxyl groups, as well as the influence of the existing C-3 benzyl (B1604629) ether, can be exploited to achieve regioselective modifications.

Regioselective Acylation (e.g., Stearoylation, Palmitoylation, Tosylation)

Regioselective acylation is a fundamental strategy for the differential protection of hydroxyl groups in carbohydrates. The primary hydroxyl group at the C-6 position is generally more sterically accessible and thus more reactive towards acylation than the secondary hydroxyl groups at C-2 and C-4.

Stearoylation and Palmitoylation: The selective acylation of this compound with long-chain fatty acids like stearic acid and palmitic acid can be achieved, primarily at the C-6 position. This can be accomplished using methods such as the dibutyltin (B87310) oxide method, which enhances the nucleophilicity of specific hydroxyl groups. For instance, selective stearoylation and palmitoylation of the related compound 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose using the dibutyltin oxide method has been shown to yield the corresponding 6-O-acyl derivatives in good yields. researchgate.netresearchgate.net Direct acylation methods are also possible but often result in lower yields of the desired 6-O-substituted product. researchgate.netresearchgate.net

Tosylation: Similarly, regioselective tosylation, which introduces a valuable p-toluenesulfonyl group that can serve as a leaving group in subsequent nucleophilic substitution reactions, preferentially occurs at the C-6 position. The reaction of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose with p-toluenesulfonyl chloride, again utilizing the dibutyltin oxide method, affords the 6-O-tosylate as the major product. researchgate.netresearchgate.net

Acetylation: The regioselectivity of acylation can also be influenced by the reaction conditions and reagents. For example, the treatment of 3-O-benzyl glucose with acetic anhydride (B1165640) in the presence of iodine at room temperature leads to the formation of the 1,6-di-O-acetate in 90% yield. rsc.org This highlights that under certain conditions, both the anomeric and the primary hydroxyl groups can be acylated.

Table 1: Examples of Regioselective Acylation of 3-O-Benzyl-D-glucose Derivatives

| Acylating Agent | Method | Position of Acylation | Yield | Reference |

| Acetic Anhydride/Iodine | Direct | C-1 and C-6 | 90% | rsc.org |

| Stearoyl Chloride | Dibutyltin Oxide | C-6 | Good | researchgate.netresearchgate.net |

| Palmitoyl Chloride | Dibutyltin Oxide | C-6 | Good | researchgate.netresearchgate.net |

| p-Toluenesulfonyl Chloride | Dibutyltin Oxide | C-6 | 71% | researchgate.netresearchgate.net |

Selective Oxidation of Hydroxyl Groups to Carbonyl or Carboxyl Functions

The selective oxidation of the hydroxyl groups of this compound can lead to the formation of valuable derivatives such as ketones, aldehydes, and carboxylic acids (uronic acids). The primary hydroxyl group at C-6 is the most susceptible to oxidation to a carboxylic acid, while the secondary hydroxyls at C-2 and C-4 can be oxidized to ketones.

The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of a co-oxidant is a well-established method for the selective oxidation of primary alcohols in carbohydrates to carboxylic acids. nih.gov This method is highly effective for the conversion of the C-6 hydroxyl group of glucose derivatives into a carboxyl group, yielding a glucuronic acid derivative, while leaving the secondary hydroxyls untouched. The reaction can be carried out under electrochemical conditions, which avoids the use of stoichiometric chemical oxidants. nih.gov

The oxidation of the secondary hydroxyl groups at C-2 and C-4 to the corresponding ketones can be more challenging due to their similar reactivity. However, methods for the selective oxidation of benzylic alcohols to carbonyl compounds are known, though their direct application to the unprotected hydroxyls of the glucose moiety in this compound is less straightforward. d-nb.infoscribd.comresearchgate.net Specific enzyme-catalyzed oxidations can also offer high regioselectivity. For example, unspecific peroxygenases (UPOs) have been shown to catalyze the oxidation of secondary benzylic alcohols to ketones. researchgate.net

Selective Reduction to Deoxy Derivatives

The selective removal of a hydroxyl group to generate a deoxy sugar is a key transformation in the synthesis of many biologically important molecules. The conversion of a hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by reductive cleavage is a common strategy.

For instance, the regioselective tosylation of the C-6 hydroxyl group of a 3-O-benzyl-D-glucose derivative provides a substrate for reduction to the 6-deoxy derivative. The reduction can be achieved using various reducing agents, such as lithium aluminum hydride.

The formation of 2-deoxy sugars can be accomplished from glycals (1,2-unsaturated sugars). While not a direct reduction of this compound, the corresponding 3,4,6-tri-O-benzyl-D-glucal can be subjected to haloalkoxylation followed by reduction to yield a 2-deoxy-glucopyranoside. researchgate.net

Nucleophilic Substitution Reactions at Unprotected Sites

The hydroxyl groups of this compound are poor leaving groups for direct nucleophilic substitution. Therefore, they must first be activated, for example, by conversion to a sulfonate ester (like a tosylate or mesylate) or a halide. The primary hydroxyl group at C-6 is the most readily functionalized in this manner.

Once activated, the C-6 position is susceptible to attack by a wide range of nucleophiles. For example, the 6-O-tosyl derivative of a 3-O-benzyl-D-glucose derivative can react with nucleophiles such as azide, halides, or thiols to introduce new functional groups at this position.

The Mitsunobu reaction provides a powerful method for the direct conversion of a hydroxyl group into other functional groups with inversion of configuration. rsc.org This reaction involves the activation of the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by nucleophilic attack. While the primary hydroxyl at C-6 is generally the most reactive, selective reaction at the secondary positions can be achieved under specific conditions or with appropriate protecting group strategies. rsc.org

This compound as a Glycosyl Donor

To function as a glycosyl donor, the anomeric hydroxyl group of this compound must be converted into a good leaving group. Common activating groups include trichloroacetimidates, thioglycosides, or halides. Once activated, the resulting glycosyl donor can be coupled with a glycosyl acceptor (an alcohol) to form a glycosidic bond. The stereochemical outcome of this reaction, yielding either an α- or β-glycoside, is of paramount importance and is influenced by several factors.

Stereoselective Glycosidation Reactions (α- and β-Selectivity)

The stereoselectivity of a glycosylation reaction is influenced by the nature of the protecting groups on the glycosyl donor, the type of activating group at the anomeric center, the reactivity of the glycosyl acceptor, the solvent, and the reaction conditions.

The benzyl group at the C-3 position of the glycosyl donor is considered a "non-participating" group. This means that, unlike an acyl group (e.g., acetyl or benzoyl) at C-2, it cannot form a cyclic intermediate that would direct the incoming nucleophile to the opposite face of the ring to exclusively form a 1,2-trans glycosidic linkage (β-glycoside in the case of glucose).

α-Selectivity: In the absence of a participating group at C-2, the formation of the α-glycoside is often favored, particularly in non-polar solvents. This is attributed to the anomeric effect, which stabilizes the axial orientation of the anomeric substituent in the transition state. The use of certain promoters and conditions can further enhance α-selectivity. For example, glycosylations with donors lacking a C-2 participating group can proceed through an SN2-like displacement or via an oxocarbenium ion intermediate, where the acceptor can attack from either face. The α-product often predominates under conditions that favor kinetic control. nih.govresearchgate.netmdpi.com

β-Selectivity: Achieving high β-selectivity with a glycosyl donor that has a non-participating group at C-2, such as this compound (after activation and protection of the other hydroxyls), is more challenging. However, certain conditions can favor the formation of the β-glycoside. For example, the use of nitrile solvents (the "nitrile effect") can promote the formation of a transient α-nitrilium ion intermediate, which is then attacked by the glycosyl acceptor from the β-face. Additionally, some modern glycosylation methods utilize specific catalysts or promoters that can override the inherent α-directing tendency of such donors. nih.gov

Table 2: Factors Influencing Stereoselectivity in Glycosylation with Glucose-based Donors

| Factor | Favors α-Glycoside (1,2-cis) | Favors β-Glycoside (1,2-trans) |

| Protecting Group at C-2 | Non-participating (e.g., Benzyl, Silyl) | Participating (e.g., Acetyl, Benzoyl) |

| Solvent | Non-polar (e.g., Dichloromethane (B109758), Toluene) | Nitrile solvents (e.g., Acetonitrile) |

| Promoter/Catalyst | Certain Lewis acids | Specific catalysts designed for β-selectivity |

| Reaction Control | Kinetic control | Thermodynamic or catalyst control |

This compound as a Glycosyl Acceptor

With four free hydroxyl groups at positions C1, C2, C4, and C6, this compound can also function as a glycosyl acceptor. chemimpex.com In this role, one of its hydroxyl groups acts as a nucleophile, attacking an activated glycosyl donor to form a new glycosidic bond. beilstein-journals.org The inherent differences in the steric and electronic environments of these hydroxyl groups allow for regioselective glycosylation. rsc.org

The reactivity of the hydroxyl groups in a glucose molecule generally follows the order C6-OH > C2-OH > C3-OH > C4-OH, with the primary hydroxyl at C6 being the most nucleophilic and sterically accessible. rsc.org However, the presence of the bulky benzyl group at C3 in this compound modifies this reactivity profile.

C6-OH: The primary hydroxyl at the C6 position is the most reactive and is typically the first site to undergo glycosylation in an unprotected or partially protected glucopyranoside due to its high nucleophilicity and minimal steric hindrance. rsc.orgrsc.org

C1-OH (Anomeric): The anomeric hydroxyl group has unique reactivity and can be selectively functionalized under specific conditions, often involving acid or base catalysis. beilstein-journals.orgnih.gov Direct glycosylation at this position is a key step in forming oligosaccharides.

C4-OH: The hydroxyl group at C4 is generally considered the least reactive among the secondary hydroxyls in glucose, partly due to steric hindrance from the group at C6. rsc.org

C2-OH: The reactivity of the C2-hydroxyl is significant, but it is sterically influenced by the anomeric substituent at C1 and electronically influenced by the adjacent C3-O-benzyl group.

Regioselective glycosylation can be achieved by exploiting these intrinsic reactivity differences or by using strategies such as tin-mediated activation, which can temporarily activate a specific hydroxyl group (often at C6) towards an electrophile. rsc.org For example, treatment of a glucoside with dibutyltin oxide can form a stannylene acetal (B89532), enhancing the nucleophilicity of one hydroxyl group over others, allowing for site-specific glycosylation. rsc.org

The reactivity of a glycosyl acceptor is profoundly influenced by the electronic properties of its protecting groups. nih.gov Protecting groups do more than just mask functional groups; their electron-donating or electron-withdrawing nature modulates the nucleophilicity of the remaining free hydroxyls. nih.govwiley-vch.de

The benzyl group at the C3 position of this compound is an electron-donating ether-type protecting group. This property has a significant impact:

The "Armed-Disarmed" Principle: This concept, though primarily discussed in the context of glycosyl donors, is rooted in the electronic effects of protecting groups. An acceptor molecule "armed" with electron-donating groups like benzyl ethers will be more reactive. dtu.dk Studies have systematically shown that replacing a benzyl ether with a benzoyl ester on an acceptor alcohol significantly decreases its reactivity. nih.govresearchgate.net This effect is attributed to the electron-withdrawing nature of the ester, which reduces the nucleophilicity of the free hydroxyl group. wiley-vch.de

This ability to tune acceptor reactivity by selecting appropriate protecting groups is a cornerstone of modern carbohydrate synthesis, enabling the construction of complex glycans with high efficiency and selectivity. nih.gov

Transformations Involving the Benzyl Protecting Group on this compound

The benzyl ether is a widely used protecting group in carbohydrate chemistry due to its stability under a broad range of acidic and basic conditions. nih.govwiley-vch.de However, its removal is a critical step in the final stages of synthesis. While traditional methods like catalytic hydrogenolysis are effective, they are often incompatible with other functional groups like alkenes, alkynes, or azides. researchgate.netresearcher.life This limitation has spurred the development of alternative debenzylation methods.

A significant advancement in protecting group chemistry is the development of visible-light-mediated photocatalytic oxidative debenzylation. nih.govacs.org This mild and highly selective method allows for the cleavage of benzyl ethers even in the presence of sensitive functional groups, effectively transforming the benzyl ether from a "permanent" to a "temporary" protecting group. researcher.life

The reaction typically involves a photocatalyst, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which becomes a potent oxidant upon irradiation with visible light (e.g., green LEDs). nih.govorgsyn.org The process is believed to proceed as follows:

The excited photocatalyst oxidizes the benzyl ether via a single-electron transfer (SET) mechanism.

The resulting radical cation is then trapped by water or another nucleophile.

The intermediate hemiacetal subsequently decomposes to release the free hydroxyl group and benzaldehyde.

This method has been successfully applied to carbohydrate derivatives, including 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and C(3)-O-benzyl-tetraacetylglucoside. researchgate.netnih.gov The reaction demonstrates high functional group tolerance, leaving groups like azides, carbonates, and benzylidene acetals intact. orgsyn.org This orthogonality is a major advantage over traditional reductive methods and opens up new strategic possibilities in the synthesis of complex glycans. researcher.lifeacs.org

The table below highlights key findings from research on this transformation.

| Substrate | Photocatalyst/Reagent | Light Source | Key Finding | Reference |

| C(3)-O-benzyl-tetraacetylglucoside | DDQ (stoichiometric) | Green light (525 nm) | Achieved full conversion and excellent selectivity for the debenzylated product. | nih.gov |

| 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | DDQ (catalytic or stoichiometric) | Green light | Demonstrated high functional group tolerance; azides, alkenes, and alkynes were unaffected. | researchgate.netorgsyn.org |

| Various Benzylated Sugars | DDQ (catalytic) | Green light | The method enables the use of benzyl ethers as temporary protecting groups, overcoming limitations of harsh cleavage conditions. | researcher.life |

Catalytic Transfer Hydrogenolysis for Selective Debenzylation

The efficacy of catalytic transfer hydrogenolysis for the debenzylation of carbohydrate derivatives is well-documented. The reaction proceeds under neutral or near-neutral conditions, which preserves the integrity of other acid- or base-labile protecting groups and the glycosidic linkages within oligosaccharides. nih.gov The choice of hydrogen donor is crucial and can influence the reaction rate and selectivity.

Detailed Research Findings

Research into the catalytic transfer hydrogenolysis of benzylated carbohydrates has explored various combinations of catalysts and hydrogen donors to optimize reaction conditions. Palladium on carbon (Pd/C) is the most commonly employed catalyst due to its high activity and efficiency.

Several hydrogen donors have been successfully utilized for the debenzylation of sugar derivatives. These include:

Formic acid and its salts (e.g., ammonium (B1175870) formate): This system is highly effective for the rapid removal of O-benzyl groups. nih.gov However, a potential drawback when using formic acid with certain substrates, such as furanose derivatives, is the possibility of inducing structural rearrangement to the more stable pyranose form.

2-Propanol: While generally less reactive than formic acid, 2-propanol can offer greater selectivity in certain cases. nacatsoc.org The reaction conditions may require elevated temperatures to achieve a reasonable reaction rate.

Hydrazine hydrate: This hydrogen donor can be effective, and in some instances, such as with furanose derivatives, it has been shown to retain the original ring structure without rearrangement.

The selection of the appropriate hydrogen donor and reaction conditions is paramount to achieving high yields and preserving the desired stereochemistry and structural integrity of the carbohydrate. For instance, in the debenzylation of a closely related compound, 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, different hydrogen donors were investigated to optimize the selective removal of the benzyl group.

Below are interactive data tables summarizing typical conditions and findings for the catalytic transfer hydrogenolysis of benzyl-protected glucose derivatives, which are representative of the strategy applied to this compound.

Table 1: Comparison of Hydrogen Donors for Catalytic Transfer Hydrogenolysis of Benzylated Glucose Derivatives

| Hydrogen Donor | Catalyst | Typical Solvent(s) | Temperature (°C) | General Observations | Reference |

| Formic Acid | 10% Pd/C | Methanol (B129727), Ethanol | Room Temp. - Reflux | Fast and efficient debenzylation. May require a larger amount of catalyst. | nih.gov |

| 2-Propanol | 10% Pd/C | 2-Propanol | Reflux | Slower reaction rate compared to formic acid but can offer higher selectivity. | nacatsoc.org |

| Ammonium Formate | 10% Pd/C | Methanol, Ethanol | Reflux | Effective under neutral conditions, often used in peptide chemistry. | |

| Hydrazine Hydrate | 10% Pd/C | Methanol, Ethanol | Room Temp. - Reflux | Can be used to avoid ring rearrangement in sensitive substrates. |

Table 2: Illustrative Reaction Conditions for Debenzylation of a Mono-O-Benzylated Glucose Derivative

| Substrate | Catalyst | Hydrogen Donor | Solvent | Reaction Time | Yield (%) | Reference |

| Methyl 2-O-benzyl-α-D-glucopyranoside | Pd/C | 2-Propanol | 2-Propanol | 48 h | High | nacatsoc.org |

| Methyl 3-O-benzyl-α-D-glucopyranoside | Pd/C | 2-Propanol | 2-Propanol | 48 h | High | nacatsoc.org |

| General Benzyl Ethers of Carbohydrates | 10% Pd/C | Formic Acid | Methanol | Not Specified | High | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 3 O Benzyl D Glucopyranose Derivatives

Elucidation of Stereochemical Control Mechanisms in Glycosylation Reactions

The stereochemical outcome of glycosylation reactions is a critical aspect of carbohydrate chemistry, and the protecting groups on the glycosyl donor play a pivotal role in directing this selectivity. The 3-O-benzyl group, while not directly adjacent to the anomeric center, exerts significant influence through various mechanistic effects.

Glycosylation reactions, particularly those with non-participating groups at the C-2 position, often proceed through oxocarbenium ion intermediates. researchgate.netresearchgate.net The conformation of these transient species is crucial for determining the trajectory of the incoming nucleophile (the glycosyl acceptor) and thus the anomeric selectivity of the product.

Oxocarbenium ions derived from pyranoses are understood to adopt half-chair or envelope conformations to accommodate the planar geometry around the C-1, O-5, and C-5 atoms. nih.govwiley-vch.de For glucopyranose derivatives, two key half-chair conformers, ³H₄ and ⁴H₃, are often considered. nih.gov The relative stability of these conformers is influenced by the stereoelectronic effects of the protecting groups on the ring. wiley-vch.de The 3-O-benzyl group, being an ether-type non-participating group, influences the conformational equilibrium of the oxocarbenium ion. researchgate.netbeilstein-journals.org Computational studies on 2,3,4-tri-O-benzylated glucosyl cations show a preference for conformations like E₃, ⁴H₃, and ⁴E in the ⁴C₁ hemisphere. nih.gov The orientation of the C-3 substituent can direct the attack of the nucleophile; for instance, in a related lyxopyranosyl oxocarbenium ion, a C-3 O-benzyl group was found to promote the formation of the cis-product. wiley-vch.de

The stability and lifetime of the oxocarbenium ion are also dependent on the protecting groups. Ether-type groups like benzyl (B1604629) ethers are generally considered to be "arming" because their electron-donating inductive effect stabilizes the electron-deficient transition states and intermediates, accelerating the glycosylation reaction. beilstein-journals.orgrsc.org

Stereoelectronic effects are fundamental in controlling the stereoselectivity of glycosylations. researchgate.net In donors with a non-participating group at C-2, the anomeric effect often favors the formation of an α-linked (1,2-cis) product. nih.gov However, the final product ratio is not solely determined by the stability of the ground-state conformers of the glycosyl donor but by the relative energies of the transition states leading to the α- and β-products.

This scenario can often be described by the Curtin-Hammett principle, where rapidly equilibrating intermediates lead to a product ratio determined by the difference in the free energies of the respective transition states, not the population of the precursor intermediates. acs.org In the context of glycosylation, this applies to the equilibrium between covalent intermediates (like an α-glycosyl triflate) and the oxocarbenium ion pair, or between different conformers of the oxocarbenium ion itself. wiley-vch.deacs.org Studies have shown that even a low-abundance, high-reactivity intermediate can be responsible for the major product, a classic Curtin-Hammett scenario. acs.org The 3-O-benzyl group influences the energies of these transition states through its steric and electronic properties, thereby affecting the α/β selectivity.

Protecting groups are broadly classified as participating or non-participating. beilstein-journals.org Acyl groups (like benzoyl) at the C-2 position are classic participating groups that form a bicyclic acyloxonium ion intermediate, which blocks the α-face of the sugar and leads exclusively to the formation of 1,2-trans glycosides. mdpi.combeilstein-journals.orgnih.gov

In contrast, ether-type groups like the benzyl group are considered non-participating. beilstein-journals.org When a 3-O-benzyl-D-glucopyranose derivative has a non-participating group at C-2 (e.g., another benzyl ether), the stereochemical outcome is not guaranteed and is influenced by a combination of other factors, including the anomeric effect, solvent, and temperature. nih.gov The synthesis of 1,2-cis glycosides requires the use of a non-participating group at C-2, but this alone does not ensure high selectivity. nih.gov

While direct neighboring group participation by the 3-O-benzyl group is not a recognized mechanism, the concept of "remote participation" by groups at the C-3, C-4, or C-6 positions has been explored. beilstein-journals.orgbeilstein-journals.org Remote participation by ester groups has been shown to influence stereoselectivity, but this effect is generally considered less potent than C-2 neighboring group participation and is not a dominant factor for benzyl ethers. beilstein-journals.orgnih.govnih.gov Therefore, the primary role of the 3-O-benzyl group is as a non-participating entity that electronically "arms" the glycosyl donor and sterically influences the conformation of reaction intermediates. rsc.org

The reaction environment, including the solvent, any additives, and the counterion from the activator, has a profound impact on the anomeric selectivity of glycosylations involving donors with non-participating groups like this compound. scholaris.cachemrxiv.org

Solvent Effects:

Ethereal Solvents (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), 1,4-dioxane) generally favor the formation of α-glycosides (1,2-cis). scholaris.ca These solvents can coordinate with the oxocarbenium ion intermediate, influencing its reactivity and the trajectory of the acceptor's approach.

Nitrile Solvents (e.g., acetonitrile) are known to favor the formation of β-glycosides (1,2-trans). This is attributed to the solvent participating in the reaction to form an α-nitrilium ion intermediate. The subsequent Sₙ2-like attack by the glycosyl acceptor from the opposite (β) face results in the 1,2-trans product. rsc.org

Non-participating Solvents (e.g., dichloromethane (B109758) (DCM), toluene) can lead to mixtures of anomers, with the ratio being highly dependent on the specific donor, acceptor, and activator used. scholaris.canih.gov

The table below illustrates the typical influence of solvent choice on glycosylation outcomes.

| Solvent Type | Common Examples | Predominant Product Stereochemistry | Proposed Intermediate |

| Ethereal | Diethyl ether, THF, Dioxane | α-glycoside (1,2-cis) | Solvent-caged oxocarbenium ion |

| Nitrile | Acetonitrile | β-glycoside (1,2-trans) | α-nitrilium ion |

| Halogenated | Dichloromethane (DCM) | Mixture of α/β | Oxocarbenium ion |

Additives and Counterions: Additives such as Lewis acids or salts can influence the reaction mechanism. researchgate.net The counterion generated from the activator (e.g., triflate, OTf⁻) can form a contact ion pair (CIP) or a solvent-separated ion pair (SSIP) with the oxocarbenium ion. wiley-vch.de The nature of this ion pair, its lifetime, and its reactivity are influenced by the solvent and can significantly affect the stereochemical course of the reaction. For instance, a more reactive β-imidate, formed in the presence of DMF as a co-solvent, can lead to the preferential formation of the α-glycoside. scholaris.ca

Mechanistic Pathways of Regioselective Reactions

Achieving regioselectivity in the protection of poly-hydroxyl compounds like carbohydrates is a significant synthetic challenge. The organotin-mediated method provides a powerful tool for the selective acylation and alkylation of diols. This method often utilizes dibutyltin (B87310) oxide (Bu₂SnO) to form a stannylene acetal (B89532) intermediate.

In the case of a glucopyranoside derivative containing a 3-O-benzyl group and adjacent free hydroxyls (e.g., at C-2 and C-4), the reaction with Bu₂SnO forms a five- or six-membered cyclic intermediate. The formation of this organotin intermediate selectively enhances the nucleophilicity of one hydroxyl group over the other. For trans-diols on a pyranose ring, the tin atom typically coordinates to the equatorial oxygen, activating the axial oxygen for subsequent reaction. However, the regioselectivity is a complex interplay of steric and electronic factors. The presence of the bulky 3-O-benzyl group can sterically direct the formation of the tin acetal and, consequently, the subsequent acylation or alkylation step. Catalytic amounts of dibutyltin dichloride (Bu₂SnCl₂) have also been used effectively for regioselective benzylation of carbohydrate trans-diols, providing an advantage over stoichiometric methods. researchgate.net

The general mechanism involves:

Formation of the Stannylene Acetal: The diol reacts with dibutyltin oxide to form a cyclic dibutylstannylene acetal.

Coordination and Activation: In the presence of an acylating or alkylating agent, the tin atom coordinates with the incoming electrophile, activating a specific oxygen atom for nucleophilic attack.

Regioselective Reaction: The acylation or alkylation occurs at the more nucleophilic hydroxyl group.

Catalyst Turnover: The tin compound is regenerated, allowing for a catalytic cycle.

This method provides a reliable pathway for the regioselective modification of complex molecules like this compound, enabling the synthesis of advanced intermediates for oligosaccharide construction.

Intramolecular Proton Abstraction and Elimination Mechanisms

While less common than intermolecular reactions, intramolecular proton abstraction and subsequent elimination can occur in appropriately functionalized this compound derivatives. These reactions are typically facilitated by the presence of a suitably positioned basic group within the molecule and a leaving group on an adjacent carbon. The 3-O-benzyl group, being electronically neutral and sterically demanding, primarily plays an indirect role by influencing the conformation of the pyranose ring and the accessibility of protons for abstraction.

The mechanism generally proceeds through a cyclic transition state where a basic moiety, often an ester or an ether introduced at another position on the sugar backbone, abstracts a proton. This abstraction is concerted with the departure of a leaving group, leading to the formation of a double bond. The stereoelectronic requirements for such eliminations are stringent, typically requiring an anti-periplanar arrangement of the abstracted proton and the leaving group. The conformational preferences of the this compound derivative, therefore, become a critical determinant of the reaction's feasibility and outcome.

Mechanistic Studies of Regioselective Benzoylation and Acetylation

The selective acylation of the remaining free hydroxyl groups in this compound is a crucial step in the synthesis of complex carbohydrates. The regioselectivity of these reactions is governed by a combination of steric and electronic factors.

Regioselective Benzoylation: The benzoylation of this compound derivatives often shows a preference for the more reactive hydroxyl groups. The general order of reactivity for hydroxyl groups in D-glucose derivatives towards benzoylation is typically 6-OH > 2-OH > 4-OH, with the 3-OH being the least reactive among the secondary hydroxyls. rsc.org However, with the C3 position already blocked by a benzyl group, the regioselectivity is dictated by the relative reactivity of the C2, C4, and C6 hydroxyls. The primary hydroxyl at C6 is generally the most nucleophilic and least sterically hindered, making it the primary site of benzoylation under kinetically controlled conditions. mdpi.comnih.govnih.govacs.org

Mechanistically, the reaction proceeds via nucleophilic attack of a hydroxyl group on the benzoyl chloride or benzoic anhydride (B1165640), typically in the presence of a base like pyridine. The base serves to activate the hydroxyl group by deprotonation and to neutralize the acidic byproduct. The steric bulk of the 3-O-benzyl group can influence the accessibility of the neighboring C2 and C4 hydroxyls, thereby affecting the product distribution.

Regioselective Acetylation: Similar to benzoylation, the regioselective acetylation of this compound is influenced by the inherent reactivity of the hydroxyl groups. A notable method for the regioselective acetylation of 3-O-benzyl glucose involves the use of acetic anhydride in the presence of iodine. This method has been shown to yield the 1,6-di-O-acetate with high selectivity. rsc.org The mechanism is proposed to involve the formation of a reactive acetylating agent in situ, with the regioselectivity being directed by the specific reaction conditions. The reaction rate can be enhanced at higher temperatures without compromising the regioselectivity. rsc.org

Below is a table summarizing the regioselective acylation of a 3-O-benzyl-D-glucose derivative:

| Reagent | Catalyst/Conditions | Major Product | Yield |

| Acetic Anhydride | Iodine, room temperature | 1,6-di-O-acetyl-3-O-benzyl-D-glucopyranose | 90% |

Investigations into C-Glycoside Formation Mechanisms

C-glycosides are stable analogs of O-glycosides where the anomeric oxygen is replaced by a carbon atom. The formation of these linkages using this compound donors has been a subject of detailed mechanistic study.

Nucleophilic Attack on Glycosyl Oxocarbenium Ions

A central mechanistic pathway in C-glycosylation involves the formation of a glycosyl oxocarbenium ion intermediate. nih.govnih.govacademie-sciences.fr This highly electrophilic species is generated from a glycosyl donor, such as a thioglycoside or a glycosyl halide, upon activation with a Lewis acid. The 3-O-benzyl group, being a non-participating group, does not directly stabilize the developing positive charge at the anomeric center through neighboring group participation.

The oxocarbenium ion exists in a rapid equilibrium between different half-chair or envelope conformations. nih.gov The carbon nucleophile then attacks this planarized intermediate. The trajectory of the nucleophilic attack is crucial in determining the stereochemical outcome of the reaction.

Stereodetermining Factors in C-Glycosylation

The stereoselectivity of C-glycosylation reactions involving this compound donors is a complex interplay of several factors:

Conformation of the Oxocarbenium Ion: The preferred conformation of the intermediate oxocarbenium ion plays a significant role. For glucose derivatives, the 4H3 half-chair conformation is often favored. nih.gov

Steric Hindrance: The bulky 3-O-benzyl group, along with other protecting groups on the pyranose ring, creates a specific steric environment around the anomeric center. The nucleophile will preferentially attack from the less hindered face.

Stereoelectronic Effects: Torsional strain between the incoming nucleophile and adjacent substituents in the transition state can disfavor certain attack trajectories. For instance, avoiding eclipsing interactions with the C2-H2 bond is a major stereodetermining factor, favoring attack from the opposite face. nih.gov

The Nature of the Nucleophile: The size and reactivity of the carbon nucleophile can influence the transition state geometry and, consequently, the stereoselectivity.

Solvent and Counterion Effects: The solvent can influence the stability and conformation of the oxocarbenium ion and its associated counterion, which in turn can affect the facial selectivity of the nucleophilic attack. nih.gov

Studies on 2,3-di-O-benzyl-4,6-O-benzylidene-protected glucopyranosyl donors have shown a preference for the formation of α-C-glycosides. nih.gov This selectivity is rationalized by the preferential attack of the nucleophile on the β-face of the oxocarbenium ion to avoid steric hindrance.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving carbohydrate derivatives. ntu.edu.sgethz.chchemrxiv.org

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations provide valuable insights into the structures and energies of reactants, transition states, and intermediates along a reaction pathway. For chemical transformations involving this compound, DFT studies can:

Predict Ground State Conformations: Determine the most stable conformations of the protected sugar, which influences its reactivity.

Model Oxocarbenium Ion Intermediates: Calculate the geometry and relative energies of different oxocarbenium ion conformers, providing a basis for understanding stereoselectivity. nih.gov

Map Reaction Energy Profiles: Calculate the activation energies for different reaction pathways, allowing for the prediction of the most favorable mechanism and the rationalization of experimentally observed product distributions.

Analyze Transition State Geometries: Investigate the geometry of transition states to understand the origin of stereoselectivity, identifying key steric and stereoelectronic interactions.

For instance, DFT studies on related glucofuranose derivatives have highlighted how the presence of a 3-O-benzyl group can favor the regioselective formation of certain esters and ethers. researchgate.net While specific DFT studies on the reaction pathways of this compound are still emerging, the application of these computational methods holds great promise for a deeper, quantitative understanding of its chemical behavior.

Below is a table summarizing the application of DFT in studying these reactions:

| Area of Investigation | Key Insights from DFT |

| Reaction Pathways | Elucidation of transition state structures and activation energies. |

| Reactivity | Prediction of the most reactive sites for nucleophilic or electrophilic attack. |

| Selectivity | Rationalization of regio- and stereoselectivity based on the relative energies of different transition states and intermediates. |

Conformational Analysis of Reactants, Intermediates, and Transition States

The stereochemical outcome of chemical transformations involving this compound and its derivatives is profoundly influenced by the conformational behavior of the pyranose ring throughout the reaction coordinate. Mechanistic investigations, supported by computational modeling, have detailed the conformational journey from the ground-state reactant to the key intermediates and transition states that dictate product formation.

Reactant Conformation:

In its ground state, a this compound derivative, like most glucopyranosides, predominantly adopts a stable chair conformation, designated as the 4C1 chair. In this arrangement, the bulky substituents, including the benzyl ether at the C3 position, occupy equatorial positions to minimize steric strain, providing a thermodynamically stable starting point for chemical reactions.

Conformation of the Glycosyl Oxocarbenium Ion Intermediate:

Glycosylation reactions employing donors with non-participating protecting groups, such as the benzyl ether at the C2 and C3 positions, typically proceed through a key reactive intermediate known as a glycosyl oxocarbenium ion. cazypedia.orgnih.gov This intermediate is formed upon the departure of the anomeric leaving group. The formation of the oxocarbenium ion necessitates a significant conformational change from the stable 4C1 chair. nih.gov

Due to the partial double-bond character between the anomeric carbon (C1) and the endocyclic oxygen (O5), this region of the ring becomes planar. cazypedia.org The pyranose ring must contort to accommodate this planarity, leading to several possible higher-energy conformations, including half-chair (H), envelope (E), and boat (B) forms. cazypedia.orgnih.gov

Computational studies have identified two primary low-energy conformers for the glucopyranosyl oxocarbenium ion: the 4H3 half-chair and the B2,5 boat. nih.govnih.govacs.org For derivatives of glucose, the 4H3 half-chair is the significantly preferred and lower-energy conformation. nih.govnih.gov This preference is a direct consequence of the stereochemistry at C2. In the B2,5 boat conformation, the C2-O-benzyl group would be forced into a sterically unfavorable flagpole position. nih.gov The 4H3 conformation, however, allows the C2 substituent to remain in a less hindered pseudo-equatorial orientation, thus minimizing destabilizing steric interactions. nih.gov The relative stability of these conformers can also be influenced by the solvent, with more polar solvents potentially favoring the B2,5 conformation. nih.gov

Transition State Conformation:

Kinetic and computational studies have established that the transition states in these glycosylation reactions possess substantial oxocarbenium ion character. cazypedia.org Consequently, the geometry of the transition state closely resembles the preferred conformation of the oxocarbenium ion intermediate. For reactions involving this compound donors, the transition state is best described as having a 4H3 half-chair conformation.

The stereoselectivity of the reaction is determined by the facial selectivity of the nucleophile's attack on this 4H3 transition state. Nucleophilic attack from the alpha-face occurs in a pseudo-axial trajectory, which leads directly to the formation of the α-glycoside in its stable 4C1 chair conformation. nih.gov This pathway is often favored as it avoids significant torsional strain with the C2-H2 bond during the approach of the nucleophile. nih.gov

Interactive Data Table: Key Conformations in Transformations of this compound Derivatives

| Species | Conformation Name | Key Geometric Features | Relative Stability | Role in Reaction |

| Reactant | 4C1 (Chair) | All bulky groups are equatorial. | Most Stable | Ground state of the glycosyl donor. |

| Intermediate | 4H3 (Half-Chair) | C5, O5, C1, and C2 are coplanar; C2-substituent is pseudo-equatorial. | Preferred intermediate conformer. | Key reactive species determining stereoselectivity. |

| Intermediate | B2,5 (Boat) | C5, O5, C1, and C2 are coplanar; C2-substituent is in a flagpole position. | Higher energy; destabilized. | Alternative, less populated intermediate conformer. |

| Transition State | 4H3-like | Geometry closely resembles the 4H3 half-chair oxocarbenium ion. | Energy maximum. | Dictates the stereochemical pathway of nucleophilic attack. |

Advanced Spectroscopic and Analytical Techniques in 3 O Benzyl D Glucopyranose Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of 3-O-Benzyl-D-glucopyranose, providing profound insights into its molecular structure, stereochemistry, and dynamic behavior. wikipedia.org

The ability to monitor chemical reactions in real-time provides invaluable mechanistic information, allowing for the optimization of reaction conditions and the detection of transient intermediates. acs.org While direct real-time NMR studies on this compound are not extensively documented in readily available literature, the methodology has been successfully applied to structurally similar compounds, demonstrating its applicability. For instance, exchange NMR spectroscopy has been used to detect and characterize fleeting intermediates in glycosylation reactions involving gluco- and mannosides with C-3 benzyl (B1604629) substituents. nih.gov Techniques like ¹⁹F, ¹H, and ¹³C CEST and EXSY NMR are powerful for identifying low-population intermediates, such as dioxanium ions or isomeric glycosyl triflates, which are crucial for understanding reaction outcomes. acs.orgnih.gov This approach allows researchers to build a kinetic profile of glycosylation reactions, which is essential for predicting and controlling stereoselectivity. acs.org

Modern NMR setups, sometimes integrated with microfluidic devices or fiber optics, enable the continuous monitoring of reactant consumption and product formation directly within the NMR spectrometer. researchgate.net This capability is critical for optimizing the synthesis of derivatives of this compound and for studying its reactivity in various chemical transformations.

NMR spectroscopy is the definitive method for determining the stereochemistry at the anomeric center (C1) of this compound, distinguishing between the α and β anomers. The key parameter for this assignment is the vicinal coupling constant between the anomeric proton (H1) and the proton on the adjacent carbon (H2), denoted as ³JH1,H2. magritek.com

The magnitude of this coupling constant is dictated by the dihedral angle between the H1 and H2 protons, as described by the Karplus relationship. magritek.com In the case of glucopyranose derivatives:

A small coupling constant, typically in the range of 2–4 Hz, indicates an equatorial-axial or equatorial-equatorial relationship between H1 and H2, which is characteristic of the α-anomer . unimo.itresearchgate.net

A large coupling constant, generally between 7–9 Hz, corresponds to a diaxial relationship between H1 and H2, which is indicative of the β-anomer . magritek.comunimo.itresearchgate.net

Beyond homonuclear proton couplings, heteronuclear coupling constants, such as the one-bond ¹JC1,H1 and the two-bond ²JC2,H1, can also provide unambiguous confirmation of the anomeric configuration. researchgate.net

| Anomer | H1-H2 Dihedral Angle | Typical ³JH1,H2 (Hz) | Configuration |

|---|---|---|---|

| α-Anomer | ~60° | 2 - 4 | Equatorial H1 |

| β-Anomer | ~180° | 7 - 9 | Axial H1 |

The six-membered pyranose ring of this compound is not planar but adopts flexible three-dimensional shapes, most commonly the stable chair conformations (⁴C₁ or ¹C₄). The preferred conformation in solution is a critical determinant of the molecule's reactivity. researchgate.net Conformational analysis is achieved by combining experimental NMR data with molecular modeling. nih.gov

The primary experimental data used are the vicinal proton-proton coupling constants (³JHH) around the entire pyranose ring. By measuring these couplings (e.g., ³JH2,H3, ³JH3,H4, etc.), researchers can deduce the dihedral angles between adjacent protons. This set of experimental angles is then compared against the theoretical angles predicted for various low-energy conformations (like chair or boat forms) generated through computational methods. nih.gov This comparison allows for the determination of the dominant conformation in solution or the equilibrium between different conformers. researchgate.net This integrated approach of NMR spectroscopy and molecular modeling provides a detailed picture of the three-dimensional structure of this compound in solution. nih.gov

Mass Spectrometry (MS) for Product Characterization and Purity Assessment

Mass spectrometry (MS) is a vital analytical tool for the characterization of this compound. It provides a precise determination of the molecular weight, which serves as a primary confirmation of the compound's identity following a synthesis. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI), offers an exact mass measurement. acs.orgnih.gov This allows for the calculation of the elemental formula, providing definitive proof of the chemical composition and confirming that the desired product has been formed. The exceptional accuracy of HRMS is also instrumental in assessing the purity of a sample by detecting the presence of any impurities with different molecular formulas. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₆ |

| Calculated Monoisotopic Mass | 270.1103 Da |

| Commonly Observed Ion (ESI+) | [M+Na]⁺ |

| Calculated Mass for [C₁₃H₁₈O₆Na]⁺ | 293.0999 Da |

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatographic methods are fundamental to the isolation, purification, and analytical assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rsc.org

Column Chromatography: This is the most common method for the preparative purification of this compound after synthesis. google.com Silica gel is typically used as the stationary phase. acs.orgnih.gov The crude reaction mixture is loaded onto the top of the column, and a solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and n-heptane or methanol (B129727) in chloroform, is passed through it. rsc.orgacs.org The components of the mixture travel down the column at different rates depending on their polarity, allowing for the collection of the pure compound in separate fractions.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. acs.org A small spot of the reaction mixture is applied to a silica-gel-coated plate, which is then placed in a chamber containing a solvent. As the solvent moves up the plate, the components separate, and their positions can be visualized, often under UV light or by staining. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that offers higher resolution and speed compared to traditional column chromatography. For monosaccharides and their derivatives, reverse-phase columns (e.g., C18) are often employed. nih.govlcms.cz Since compounds like this compound lack a strong UV chromophore (apart from the benzyl group), pre-column derivatization with a UV-active or fluorescent tag (like PMP or 2-AA) is sometimes used to enhance detection sensitivity, especially for quantitative analysis. nih.govlcms.czmdpi.comspkx.net.cn HPLC is invaluable for assessing the purity of the final product with high accuracy and can also be scaled up for purification. lcms.czspkx.net.cn

| Technique | Stationary Phase | Typical Application | Key Advantage |

|---|---|---|---|

| Column Chromatography | Silica Gel | Preparative Purification | Large-scale separation |

| Thin-Layer Chromatography (TLC) | Silica Gel | Reaction Monitoring | Speed and simplicity |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Purity Analysis, Quantitative Analysis | High resolution and sensitivity |

常见问题

Q. What are the common synthetic routes for preparing 3-O-Benzyl-D-glucopyranose, and what reagents/conditions are critical for regioselective benzylation?

- Methodological Answer : Benzylation of glucose derivatives typically employs benzyl halides (e.g., benzyl bromide) with a strong base (e.g., sodium hydride) in anhydrous solvents like DMF or THF. For regioselective protection at the 3-OH position, pre-protection of other hydroxyl groups (e.g., 4,6-O-benzylidene or 1,2-O-isopropylidene) is often required to direct reactivity . For example, methyl 3-O-benzyl derivatives are synthesized by treating the precursor with benzyl bromide under inert conditions, followed by deprotection . Key factors include reaction temperature (0–25°C), stoichiometry of benzylating agents, and monitoring via TLC/HPLC to prevent over-alkylation.

Q. How can researchers confirm the successful synthesis of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : The benzyl group appears as a multiplet at δ 7.2–7.4 ppm (aromatic protons) and a singlet for the –CH₂– group at δ 4.5–4.8 ppm. The anomeric proton (C1-H) of the glucopyranose ring typically resonates at δ 4.5–5.5 ppm, depending on the α/β configuration.

- ¹³C NMR : The benzyl carbons are observed at δ 128–138 ppm (aromatic carbons) and δ 70–75 ppm (CH₂–O). The C3-O-benzyl carbon appears downfield (~δ 80–85 ppm) compared to unprotected hydroxyl carbons.